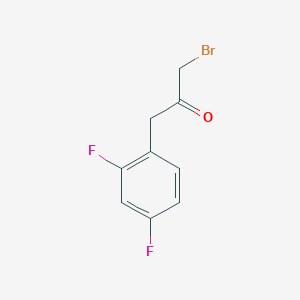

1-Bromo-3-(2,4-difluorophenyl)propan-2-one

Description

1-Bromo-3-(2,4-difluorophenyl)propan-2-one (C₉H₇BrF₂O) is a halogenated ketone featuring a bromine atom at the α-position and a 2,4-difluorophenyl substituent. Its molecular weight is 247.96 Da, with an InChIKey of MFCJMMWQBNHTOL-UHFFFAOYSA-N . The 2,4-difluorophenyl group confers electron-withdrawing properties, which may influence reactivity in nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

1-bromo-3-(2,4-difluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCJMMWQBNHTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283180-16-4 | |

| Record name | 1-bromo-3-(2,4-difluorophenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2,4-difluorophenyl)propan-2-one can be synthesized through the bromination of 3-(2,4-difluorophenyl)propan-2-one. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2,4-difluorophenyl)propan-2-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Corresponding substituted products such as azides, thiocyanates, or amines.

Reduction: 1-(2,4-difluorophenyl)propan-2-ol.

Oxidation: 3-(2,4-difluorophenyl)propanoic acid.

Scientific Research Applications

1-Bromo-3-(2,4-difluorophenyl)propan-2-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,4-difluorophenyl)propan-2-one involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The carbonyl group can participate in various reactions, including reduction and oxidation, altering the compound’s structure and reactivity.

Comparison with Similar Compounds

1-Bromo-3-(2,4-dichlorophenyl)propan-2-one

- Structure : Substitutes fluorine with chlorine at the 2- and 4-positions of the phenyl ring.

- Synthesis : Synthesized via a multi-step process involving DIPEA, trimethylsilyl trifluoromethanesulfonate, and N-bromosuccinimide (NBS) in THF/CH₂Cl₂, yielding a 19% isolated yield as a yellow solid .

- Key Differences: Electron Effects: Chlorine’s stronger electron-withdrawing nature compared to fluorine may enhance electrophilicity at the carbonyl carbon.

1-Bromo-3-(4-fluorophenyl)propan-2-one

- Structure : Features a single fluorine substituent at the para position (C₉H₈BrFO, 231.07 Da).

- Applications: Limited data, but mono-fluoro derivatives are often intermediates in bioactive molecule synthesis .

1-Bromo-3-(4-iodophenyl)propan-2-one

1-Bromo-3-(4-chlorophenoxy)propan-2-one

- Structure: Replaces the phenyl ring with a chlorophenoxy group (C₉H₈BrClO₂, 263.52 Da).

- Applications: Structural similarity to β-blocker intermediates (e.g., bisoprolol), though direct evidence is lacking .

Fluconazole-Related Impurities

- Example: 2-(2,4-Difluorophenyl)-1-bromo-3-(1H-1,2,4-triazol-1-yl)-2-propanol (C₁₁H₁₀BrF₂N₃O).

- Key Differences :

- Functional Groups : Incorporates a triazole ring, enabling antifungal activity (as seen in fluconazole derivatives) absent in the target compound.

- Synthesis : Generated as a degradation product or impurity in fluconazole formulations, highlighting the importance of halogen positioning in drug stability .

Data Table: Comparative Properties

Biological Activity

1-Bromo-3-(2,4-difluorophenyl)propan-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C10H8BrF2O

- Molecular Weight : 273.07 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

The presence of bromine and difluorophenyl groups suggests potential reactivity and biological activity, particularly in the context of drug development.

1. Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing fluorinated phenyl groups have demonstrated significant antifungal activity against various strains of fungi, including Candida species.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antifungal | |

| 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | Antifungal |

The mechanism of action typically involves disruption of fungal cell membrane integrity or inhibition of key metabolic pathways.

2. Anti-inflammatory Effects

Research has indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example:

- A study demonstrated that fluorinated compounds reduced the production of inflammatory mediators in vitro, suggesting a potential therapeutic role in inflammatory diseases .

3. Neuroprotective Properties

There is emerging evidence that certain derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions like Alzheimer's disease:

- In vivo studies have shown that these compounds can reduce amyloid-beta accumulation and improve cognitive function in animal models .

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of this compound against Candida albicans. The compound was administered at various concentrations to assess its Minimum Inhibitory Concentration (MIC):

| Concentration (µg/mL) | Inhibition (%) |

|---|---|

| 10 | 20 |

| 50 | 50 |

| 100 | 75 |

The results indicated a dose-dependent response with significant antifungal activity at higher concentrations .

Case Study 2: Neuroprotective Effects

In a neuroprotection study, the compound was tested in a mouse model of Alzheimer's disease. The treatment group showed a significant reduction in neuroinflammation markers compared to the control group:

| Treatment Group | Neuroinflammation Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 30 |

| High Dose (50 mg/kg) | 60 |

These findings suggest that the compound may be beneficial in managing neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.